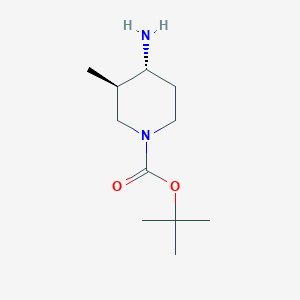

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl trans-4-amino-3-methylpiperidine-1-carboxylate (CAS: 1428341-13-2, MFCD18791218) is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a trans-configured amino group at the 4-position, and a methyl substituent at the 3-position . This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly due to its stereochemical rigidity and the tert-butyl group’s stability under various reaction conditions. Analytical data, including NMR, HPLC, and LC-MS, confirm its structural integrity and high purity (≥95%) .

Typical yields for similar reactions exceed 80% under optimized conditions .

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Structural Characteristics : The compound features a piperidine ring with a tert-butyl group, an amino group at the 4-position, and a methyl group at the 3-position.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

- The presence of nitrogen in the piperidine ring is crucial for interacting with cancer-related targets, potentially inhibiting pathways associated with tumor growth and metastasis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of several bacterial strains, although specific data on this compound is limited. Similar piperidine derivatives have shown promise as effective biocides against fungi and bacteria .

The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that its biological activity may be attributed to:

- Receptor Binding : Interaction with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.

- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival and proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study on Piperidine Derivatives | Demonstrated improved cytotoxicity against cancer cells compared to standard treatments. |

| Antimicrobial Evaluation | Indicated potential effectiveness against bacterial strains, warranting further investigation into specific activity against pathogens. |

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, including:

- Nucleophilic Substitution : The amino group can be modified or substituted under controlled conditions.

- Oxidation/Reduction Reactions : These reactions can alter functional groups to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Key Observations :

Key Observations :

- The target compound’s tert-butyl group enhances stability compared to tert-butyl alcohol but may decompose under acidic conditions to release isobutylene gas .

- Pyrrolidine derivatives with aryl groups (e.g., 4-methoxyphenyl) exhibit distinct solubility and safety profiles due to reduced volatility .

Q & A

Q. What are the common synthetic routes for tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

- Step 1 : Formation of the piperidine scaffold via cyclization or substitution reactions.

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using tert-butyl carbamate under basic conditions (e.g., DCM, triethylamine) .

- Step 3 : Regioselective methylation and amination at the 3- and 4-positions, often employing reductive amination or nucleophilic substitution . Reaction optimization (e.g., temperature control at 140°C for extended periods) is critical to minimize byproducts like N-alkylated derivatives .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Boc-group integrity. Trans-configuration is verified via coupling constants (e.g., for axial-equatorial proton interactions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] for CHNO) .

- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals and access to synchrotron facilities .

Q. What are the recommended purification techniques for this compound?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexanes to separate Boc-protected intermediates from deprotected byproducts.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate crystalline products with >95% purity.

- HPLC : For analytical purity checks, employ C18 columns with acetonitrile/water mobile phases .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Temperature Control : Lower temperatures (e.g., 0–25°C) during Boc protection to prevent premature deprotection.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity in amination steps.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to suppress side reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- 2D NMR Analysis : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations and identify rotamers or conformational isomers.

- Dynamic NMR Studies : Variable-temperature NMR to detect coalescence of peaks caused by hindered rotation around the piperidine ring .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational methods predict the reactivity of this compound in further functionalization?

- Reaction Pathway Modeling : Apply density functional theory (DFT) to map energy barriers for nucleophilic attacks at the 4-amino group versus 3-methyl position.

- Molecular Dynamics (MD) Simulations : Study solvent effects on transition states using software like GROMACS .

- Machine Learning : Train models on existing piperidine derivative datasets to predict optimal reaction conditions for regioselective modifications .

Q. What strategies enable regioselective functionalization of the piperidine ring?

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for the amine, Boc for the carboxylate) to direct reactions to specific sites.

- Steric Control : Introduce bulky substituents (e.g., tert-butyl) to shield reactive positions.

- Metal-Mediated Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.